molecular formula C10H19NO2 B1291652 Ethyl azepan-1-ylacetate CAS No. 99176-11-1

Ethyl azepan-1-ylacetate

Cat. No.: B1291652
CAS No.: 99176-11-1
M. Wt: 185.26 g/mol
InChI Key: ROESXCPJJVXAQV-UHFFFAOYSA-N
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Description

Ethyl azepan-1-ylacetate is an organic compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . It is a biochemical used primarily in proteomics research . The compound consists of an ethyl ester group attached to an azepane ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl azepan-1-ylacetate typically involves the esterification of azepan-1-ylacetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:

Azepan-1-ylacetic acid+EthanolH2SO4Ethyl azepan-1-ylacetate+Water\text{Azepan-1-ylacetic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Azepan-1-ylacetic acid+EthanolH2​SO4​​Ethyl azepan-1-ylacetate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions: Ethyl azepan-1-ylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl azepan-1-ylacetate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of bioactive metabolites. These metabolites can modulate biological processes by interacting with specific receptors or enzymes, thereby exerting their effects .

Comparison with Similar Compounds

Ethyl azepan-1-ylacetate can be compared with other similar compounds, such as:

These compounds share similar structural features but may differ in their reactivity and applications. This compound is unique due to its specific ester group and azepane ring, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 2-(azepan-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-2-13-10(12)9-11-7-5-3-4-6-8-11/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROESXCPJJVXAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623395
Record name Ethyl (azepan-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99176-11-1
Record name Ethyl (azepan-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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